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Compound of Interest

Compound Name: Cefiderocol catechol 3-methoxy

Cat. No.: B12776295

This guide provides a detailed comparison of Cefiderocol and ceftazidime/avibactam, two
critical antibiotics in the fight against multidrug-resistant (MDR) Gram-negative bacterial
infections. The analysis focuses on their mechanisms of action, in vitro activity, and clinical
efficacy, supported by data from key experimental and clinical studies.

Introduction and Mechanisms of Action

Cefiderocol and ceftazidime/avibactam are vital therapeutic options for treating severe
infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat
Gram-negative pathogens. However, they employ fundamentally different strategies to
overcome bacterial resistance.

Cefiderocol: A novel siderophore cephalosporin, Cefiderocol utilizes a "Trojan horse"
mechanism.[1][2] It chelates iron and is actively transported into the bacterial periplasmic
space through the bacteria's own iron uptake systems.[3][4][5] This unique entry mechanism
allows it to bypass resistance conferred by porin channel mutations and efflux pumps.[3][6]
Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins
(PBPs), leading to cell death.[1][3] Its structure also confers high stability against hydrolysis by
all classes of B-lactamases, including serine- and metallo-carbapenemases.[3][5]

Ceftazidime/avibactam: This is a combination drug pairing a third-generation cephalosporin,
ceftazidime, with a novel non-f3-lactam B-lactamase inhibitor, avibactam.[7][8] Ceftazidime
inhibits bacterial cell wall synthesis.[8] Avibactam protects ceftazidime from degradation by
inhibiting a broad spectrum of B-lactamases, including Ambler class A (like KPC), class C
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(AmpC), and some class D (like OXA-48) enzymes.[7][9] However, avibactam is not effective
against metallo-3-lactamases (MBLs, Class B).[7]
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Mechanism of Action for Cefiderocol.
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Mechanism of Action for Ceftazidime/Avibactam.

In Vitro Efficacy

Head-to-head in vitro studies demonstrate the differing susceptibility profiles of Cefiderocol and
ceftazidime/avibactam against carbapenem-resistant Gram-negative isolates.
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Key Findings:

o Cefiderocol generally retains potent activity against a wide range of carbapenemase-
producing isolates, including those producing MBLs (e.g., NDM, VIM, IMP), which are
resistant to ceftazidime/avibactam.[10][11] In a study of meropenem-resistant K.
pneumoniae, 80% of isolates were susceptible to Cefiderocol.[2][11]

o Ceftazidime/avibactam is highly active against isolates producing KPC and OXA-48-like
carbapenemases but lacks activity against MBL producers.[10][12] In the same study of
meropenem-resistant K. pneumoniae, only 26.2% of isolates were susceptible to
ceftazidime/avibactam alone, reflecting a high prevalence of MBLs in the study region.[2][11]

o Cross-resistance can be a concern. Studies have shown that some KPC variants conferring
resistance to ceftazidime/avibactam can also lead to elevated MICs for Cefiderocol, resulting
in co-resistance.[13][14]

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in pg/mL)

Organism . Ceftazidime/Avibac
. . Cefiderocol Reference(s)
(Resistance Profile) tam

Meropenem-Resistant

, 2/8 - [2][11]
K. pneumoniae
Carbapenemase-
Producing -/ - - [10]
Enterobacterales

KPC-producing
Enterobacterales 0.25/2 - [13][14]
(CZA-Susceptible)

KPC-producing
Enterobacterales 8/64 - [13][14]
(CZA-Resistant)

Carbapenem-
. _ 0.5/>32 [12]
Resistant E. coli
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Note: Direct MIC comparisons were not always available in the same study. CZA =
Ceftazidime/Avibactam.

» Methodology: Antimicrobial susceptibility testing is typically performed using broth
microdilution (BMD) as the reference method, following guidelines from the Clinical and
Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial
Susceptibility Testing (EUCAST).[2][10]

» Cefiderocol Testing: A critical modification for Cefiderocol testing is the use of iron-depleted
cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5] This is necessary because the drug's
activity is dependent on iron concentration, and standard media can interfere with results.

 Isolate Collection: Studies typically use collections of non-duplicate clinical isolates
recovered from various specimen types (e.g., blood, respiratory, urine) from multiple medical
centers to ensure diversity.[2][10]

o Carbapenemase Detection: The presence of specific carbapenemase genes (e.g., blakPC,
blaNDM, blaOXA-48) is confirmed using molecular methods like PCR.[10]

Clinical Efficacy

Clinical trial data provides insights into the real-world performance of these antibiotics in
treating complex infections.

o CREDIBLE-CR Study: This pathogen-focused, open-label, randomized Phase 3 trial
evaluated Cefiderocol versus Best Available Therapy (BAT) for serious infections caused by
carbapenem-resistant Gram-negative bacteria.[15][16][17] The study included patients with
nosocomial pneumonia, bloodstream infections/sepsis, and complicated urinary tract
infections (cUTI).[15]

o Clinical Cure/Microbiological Eradication: Cefiderocol showed comparable efficacy to BAT
across different infection types. For example, in patients with nosocomial pneumonia,
clinical cure rates were 50.0% for Cefiderocol and 52.6% for BAT.[15][18] In cUTI,
microbiological eradication was higher with Cefiderocol (52.9%) than BAT (20.0%).[15][18]

o Mortality: An important finding was a higher all-cause mortality rate at Day 28 in the
Cefiderocol arm (24.8%) compared to the BAT arm (18.4%).[15] This difference was
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primarily driven by infections caused by Acinetobacter spp. and may have been influenced
by baseline imbalances in disease severity.[15][19]

o APEKS-NP Study: In this Phase 3 trial for nosocomial pneumonia, Cefiderocol was found to
be non-inferior to high-dose meropenem for all-cause mortality at Day 14.[18]

o APEKS-cUTI Study: This Phase 2 trial in patients with cUTI demonstrated that Cefiderocol
was superior to imipenem/cilastatin based on the composite endpoint of clinical and
microbiological cure (72.6% vs. 54.6%).[20][21][22]

Direct, randomized, head-to-head trials comparing ceftazidime/avibactam to Cefiderocol are
lacking. However, extensive data from other clinical trials and meta-analyses support its
efficacy.

» Meta-Analyses: A meta-analysis of studies on infections caused by carbapenem-resistant K.
pneumoniae found that ceftazidime/avibactam was more effective than other antimicrobials,
with significantly lower 28- and 30-day mortality rates.[23]

o Retrospective Studies: A multicenter retrospective study compared ceftazidime/avibactam +
aztreonam against Cefiderocol for treating infections caused by MBL-producing bacteria.
Clinical success was achieved in 85% of patients in the combination arm versus 71.4% in
the Cefiderocol arm, with 28-day mortality rates of 10% and 23.8%, respectively; these
differences were not statistically significant.[24]

Table 2: Comparative Clinical Outcomes from Key Trials

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://academic.oup.com/ofid/article/7/Supplement_1/S652/6057492
https://www.mdpi.com/2079-6382/13/11/1048
https://www.cidrap.umn.edu/antimicrobial-stewardship/phase-3-trials-show-positive-results-cefiderocol-questions-remain
https://www.shionogi.com/content/dam/shionogi/global/news/pdf/2017/e171005.pdf
https://www.americanpharmaceuticalreview.com/1315-News/332559-Shionogi-Announces-Positive-Top-Line-Results-for-Cefiderocol-Pivotal-cUTI-Clinical-Trial/
https://www.prnewswire.com/news-releases/shionogi-presents-positive-clinical-efficacy-trial-results-and-in-vitro-data-on-cefiderocol-at-idweek-2017-300531234.html
https://www.researchgate.net/publication/369713127_Efficacy_and_safety_of_ceftazidime-avibactam_compared_to_other_antimicrobials_for_the_treatment_of_infections_caused_by_carbapenem-resistant_Klebsiella_pneumoniae_strains_a_systematic_review_and_meta-
https://boa.unimib.it/retrieve/dd4c67ca-564f-4f46-93da-2a290c9df4ea/Mezzadri-2025-ESCMID%20Global%202025-preprint.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Microbiolog

Study o ) All-Cause
. Clinical ical ] Reference(s
(Infection Drug(s) L. Mortality
Cure Rate Eradication

Type) (Day 28)

Rate
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BSI = Bloodstream Infection; cUTI = Complicated Urinary Tract Infection; MBL = Metallo-[3-
lactamase.

The CREDIBLE-CR study provides a representative example of a pathogen-focused clinical
trial design.

Design: A prospective, randomized (2:1), open-label, multicenter, Phase 3 study.[15][16]

o Patient Population: Hospitalized adults with nosocomial pneumonia, bloodstream
infection/sepsis, or cUTI caused by confirmed carbapenem-resistant Gram-negative
pathogens.[16]

« Intervention Arm: Cefiderocol administered as a 2g intravenous infusion every 8 hours.[15]

o Comparator Arm: Best Available Therapy (BAT), consisting of up to three drugs selected by
the investigator prior to randomization based on local practices and susceptibility data.[15]

e Primary Endpoint:
o For pneumonia and BSl/sepsis: Clinical cure at the Test of Cure (TOC) visit.[15]
o For cUTI: Microbiological eradication at the TOC visit.[15]

» Key Secondary Endpoints: All-cause mortality, clinical and microbiological outcomes at other
time points, and safety.[15]
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Simplified workflow of the CREDIBLE-CR clinical trial.

Conclusion
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Cefiderocol and ceftazidime/avibactam are both powerful antibiotics, but their profiles suggest
distinct roles in clinical practice.

» Cefiderocol stands out for its broad spectrum of activity against Gram-negative pathogens,
including its unique ability to treat infections caused by MBL-producing organisms.[10] Its
novel "Trojan horse" mechanism allows it to overcome several common resistance
pathways.[3] The mortality imbalance observed in the CREDIBLE-CR trial, particularly
against Acinetobacter, warrants careful consideration of patient selection.[15]

o Ceftazidime/avibactam is a highly effective agent for infections caused by KPC- and OXA-
48-producing Enterobacterales and P. aeruginosa.[23] Its primary limitation is the lack of
activity against MBLs.[7] In settings where MBLs are not prevalent, it is a cornerstone of
therapy for CRE.

The choice between these agents should be guided by the known or suspected resistance
mechanism of the infecting pathogen, local epidemiology, the specific site of infection, and the
patient's clinical status. For MBL-producing pathogens, Cefiderocol is a critical option, while
ceftazidime/avibactam is a preferred choice for many other types of carbapenemase-producing
organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b12776295#efficacy-comparison-between-cefiderocol-
and-ceftazidime-avibactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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